molecular formula C4H3BrN2O2S B133738 Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate CAS No. 152300-56-6

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate

Cat. No.: B133738
CAS No.: 152300-56-6
M. Wt: 223.05 g/mol
InChI Key: HJPUHNZGOZGRMJ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate (CAS 152300-56-6) is a brominated heterocyclic compound featuring a 1,2,5-thiadiazole core substituted with a bromine atom at position 4 and a methyl ester group at position 2. It is commercially available in purities up to 97% and is offered in quantities ranging from 100 mg to 25 g, with pricing varying significantly by scale (e.g., ¥109.00/100 mg to ¥9994.00/25 g) . The bromine substituent enhances its utility in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPUHNZGOZGRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597417
Record name Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152300-56-6
Record name Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiosemicarbazides

A widely adopted method involves the cyclization of thiosemicarbazides with carbonyl-containing reagents. For example, reacting thiosemicarbazide derivatives with ethyl oxalyl monochloride in the presence of phosphorus pentasulfide facilitates the formation of the thiadiazole ring. This method achieves yields exceeding 70% under reflux conditions in chloroform, with the reaction mechanism proceeding through intramolecular dehydrogenation and sulfur incorporation.

Oxidative Cyclization of Dithiocarbamates

Alternative routes employ oxidative cyclization of dithiocarbamates using agents like hydrogen peroxide or iodine. This method benefits from mild reaction conditions (25–40°C) and compatibility with ester-functionalized precursors, making it suitable for introducing the methyl carboxylate group early in the synthesis.

Bromination Strategies for 4-Position Functionalization

Introducing bromine at the 4-position of the thiadiazole ring requires precise control to avoid ring degradation or over-halogenation. Two primary bromination methodologies dominate the literature.

Electrophilic Aromatic Substitution

Direct bromination using molecular bromine (Br₂) in acetic acid or dichloromethane achieves regioselective substitution at the 4-position. The electron-withdrawing carboxylate group at position 3 directs electrophilic attack to the para position (C4), with reaction yields ranging from 60% to 85%. Optimal conditions involve stoichiometric Br₂ at 0–5°C to minimize di-bromination byproducts.

Sandmeyer Bromination

For precursors containing an amino group at C4, Sandmeyer bromination offers a high-yield pathway. Diazotization of 4-amino-1,2,5-thiadiazole-3-carboxylate derivatives with tert-butyl nitrite (t-BuONO) in acetonitrile, followed by treatment with copper(II) bromide (CuBr₂), replaces the amino group with bromine. This method achieves yields of 78–92% and is preferred for its scalability and minimal side reactions.

Table 1: Comparative Analysis of Bromination Methods

MethodReagentsTemperatureYield (%)Purity (%)
Electrophilic SubstitutionBr₂, CH₃COOH0–5°C60–8590–95
Sandmeyer Reactiont-BuONO, CuBr₂, CH₃CN25°C78–9295–98

Industrial-Scale Production and Optimization

Transitioning laboratory-scale synthesis to industrial production necessitates addressing solvent recovery, catalyst reuse, and waste minimization.

Continuous Flow Reactors

Modern facilities employ continuous flow systems for bromination and esterification steps, reducing reaction times by 40–60% compared to batch processes. For example, a tubular reactor with in-line quenching achieves 89% yield for Sandmeyer bromination at a throughput of 50 kg/day.

Green Chemistry Innovations

Recent advances substitute traditional solvents with ionic liquids or supercritical CO₂, reducing environmental impact. A 2024 study demonstrated that bromination in [BMIM][BF₄] ionic liquid improves regioselectivity to 98% while enabling solvent recycling for five consecutive batches.

Analytical Characterization and Quality Control

Rigorous characterization ensures product consistency and compliance with pharmaceutical standards.

Spectroscopic Verification

  • ¹H NMR (400 MHz, CDCl₃): δ 3.95 (s, 3H, -OCH₃), 8.12 (s, 1H, Thiadiazole-H).

  • LC-MS : m/z 223.05 [M+H]⁺, confirming molecular weight.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm resolves the target compound (retention time: 6.8 min) from common impurities like di-brominated byproducts (retention time: 8.2 min) .

Comparison with Similar Compounds

Structural and Functional Group Differences

Key structural analogs include:

Compound Name CAS Number Substituents Purity Availability Price Range (per unit)
Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate 152300-56-6 Br (C4), COOCH₃ (C3) 97% 100 mg–25 g ¥109.00–¥9994.00
1,2,5-Thiadiazole-3-carboxylic acid 3368-86-0 COOH (C3) 98% 1 g–25 g ¥544.00/g
3,4-Dichloro-1,2,5-thiadiazole 28728-20-1 Cl (C3, C4) 97% 25 g ¥75.00/25g
Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate 63875-18-3 NH₂ (C4), COOCH₃ (C3) 95% Discontinued N/A
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate 18212-20-9 CH₃ (C4), COOCH₂CH₃ (C5) 97% 25 g $80.00/25g

Key Observations :

  • Bromine vs. Chlorine : The bromine atom in the target compound offers higher reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings compared to chloro analogs like 3,4-dichloro-1,2,5-thiadiazole, though at a higher cost .
  • Ester vs. Carboxylic Acid : The methyl ester group enhances stability and solubility in organic solvents compared to 1,2,5-thiadiazole-3-carboxylic acid, which may require activation for further reactions .
  • Amino Substitution: Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate (discontinued) exhibits electron-donating effects, reducing electrophilicity at C4 compared to the bromo derivative .
  • Thiadiazole Isomerism : Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate differs in ring numbering (1,2,3-thiadiazole vs. 1,2,5), altering electronic distribution and reactivity .

Biological Activity

Methyl 4-bromo-1,2,5-thiadiazole-3-carboxylate is a compound belonging to the class of thiadiazoles, known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer properties, potential as an anticonvulsant, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound features a thiadiazole ring with a bromine substituent and a carboxylate group. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Thiadiazole derivatives are often tested against multiple cancer cell lines to assess their efficacy.

In vitro Studies

  • Cell Lines Tested : Commonly used cancer cell lines include:
    • A549 (lung carcinoma)
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
  • Mechanism of Action : The mechanism by which thiadiazoles exert their anticancer effects often involves:
    • Induction of apoptosis
    • Cell cycle arrest
    • Inhibition of tubulin polymerization
  • IC50 Values : The effectiveness of this compound is measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance:
    • A549 Cells : IC50 values reported around 0.28 μg/mL for similar thiadiazole derivatives .
    • MCF-7 Cells : Comparable compounds showed IC50 values ranging from 0.52 μg/mL to 1.16 μg/mL .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 Value (μg/mL)Mechanism of Action
This compoundA549TBDApoptosis induction
Similar Thiadiazole DerivativeMCF-70.52Tubulin polymerization inhibition
Other ThiadiazolesHCT-116TBDCell cycle arrest

Anticonvulsant Activity

Research indicates that thiadiazole derivatives also exhibit anticonvulsant properties. This compound may contribute to this activity through modulation of neurotransmitter systems or ion channels.

Studies on Anticonvulsant Effects

  • Animal Models : Compounds are often tested in maximal electroshock-induced seizure (MES) models.
  • Efficacy : Some derivatives have shown significant protection against seizures in these models .

Other Biological Activities

Thiadiazole compounds have been investigated for various other pharmacological activities:

  • Antimicrobial Activity : Effective against certain bacterial and fungal strains.
  • Anti-inflammatory Effects : Some studies suggest potential in reducing inflammation markers.

Case Studies and Research Findings

Recent studies have highlighted the promising nature of thiadiazole derivatives:

  • A study demonstrated that a related compound induced apoptosis in HL-60 leukemia cells through caspase activation .
  • Another investigation revealed that specific modifications to the thiadiazole structure enhanced anticancer activity against a range of cell lines .

Q & A

Q. What controls are essential when evaluating this compound as a kinase inhibitor precursor?

  • Methodological Answer :
  • Positive/Negative controls : Include known kinase inhibitors (e.g., staurosporine) and solvent-only samples.
  • Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate.
  • Counter-screens : Assess selectivity against off-target enzymes (e.g., phosphatases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.